Opiate Receptor Binding: Lack of Affinity
Both cis- and trans-1,3-dimethyl-4-piperidinol esters (compounds 24 and 25) demonstrated no measurable binding to the opiate receptor in rat brain homogenates, with a K value exceeding 100,000 nM (i.e., >100 µM) [1]. This stands in contrast to structurally related 1-methyl-4-piperidinol pyrrolecarboxylate (compound 1), which exhibited marginal but detectable binding [1]. The lack of opiate receptor engagement is a critical differentiator for analgesic candidate screening where mu-opioid activity must be avoided.
| Evidence Dimension | Opiate receptor binding affinity (K value) |
|---|---|
| Target Compound Data | cis- and trans-1,3-dimethyl-4-piperidinol esters 24 & 25: K > 100,000 nM |
| Comparator Or Baseline | 1-Methyl-4-piperidinol pyrrolecarboxylate (compound 1): marginal binding detected |
| Quantified Difference | Target shows no binding; comparator shows detectable but weak binding |
| Conditions | Rat brain homogenate; [³H]dihydromorphine displacement assay |
Why This Matters
For laboratories screening analgesic candidates, this compound's esters provide a negative-control phenotype for opioid receptor engagement, enabling cleaner interpretation of structure-activity relationships.
- [1] Casy, A. F., & Ison, R. R. (1977). Pyrrole esters of tropanols and related structures as analgesics. Journal of Medicinal Chemistry, 20(2), 244–250. View Source
